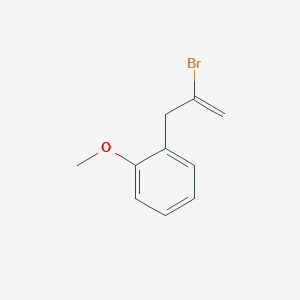

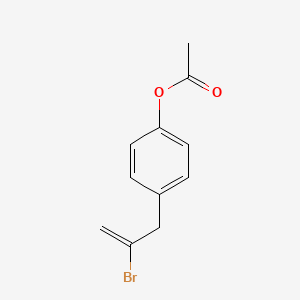

![molecular formula C13H9ClN2O2S B1291004 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1015608-87-3](/img/structure/B1291004.png)

1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine” is a unique chemical compound with the empirical formula C13H9ClN2O2S . It has a molecular weight of 292.74 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of “1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine” is Clc1cnc2n(ccc2c1)S(=O)(=O)c3ccccc3 . The InChI is 1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H .Physical And Chemical Properties Analysis

“1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine” is a solid . The flash point is not applicable .Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research, where it serves as a biochemical tool for the study of protein expression and function. Its unique structure allows it to interact with various proteins, which can help in identifying protein-protein interactions and in the discovery of new therapeutic targets .

Drug Discovery

In the realm of drug discovery, this compound’s molecular framework is valuable for the synthesis of potential pharmacological agents. Its ability to bind with high affinity to multiple receptors makes it a starting point for the development of new drugs .

Organic Synthesis

As a building block in organic synthesis, this compound is used to construct more complex molecules. Its reactive sites enable various chemical transformations, leading to the creation of diverse compounds with potential applications in medicinal chemistry .

Material Science

In material science, the compound’s structural properties can be harnessed to develop new materials with specific characteristics, such as enhanced durability or conductivity. It could be a precursor for materials used in electronics or nanotechnology .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to quantify or detect the presence of other substances. Its distinct chemical signature allows for precise measurements in complex mixtures .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The sulfonyl and chloro groups present in the compound might interact with biological systems in plants, providing a basis for the development of new agrochemicals .

Environmental Science

In environmental science, this compound can be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the assessment of environmental risks and the design of safer chemicals .

Chemical Education

Lastly, in chemical education, this compound can serve as an example to teach various concepts in organic chemistry, such as electrophilic substitution reactions and the importance of heterocycles in drug design .

Safety and Hazards

Mechanism of Action

- The primary target of this compound is not explicitly mentioned in the available literature. However, related indole derivatives have been studied for their biological potential. For instance, compounds with similar structures have shown anti-inflammatory and analgesic activities .

Target of Action

properties

IUPAC Name |

1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKBVYRYQZHHTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640134 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1015608-87-3 |

Source

|

| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

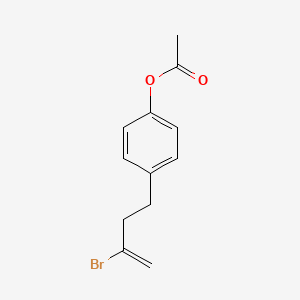

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)